NSC 663284 is a synthetic quinolinedione compound identified through the National Cancer Institute's (NCI) compound library screening. [] It has primarily been investigated for its potent and selective inhibitory activity against the Cdc25 family of dual-specificity phosphatases. [, , , , ] Cdc25 phosphatases play a critical role in regulating the cell cycle, and their overexpression is linked to various cancers. [, ] Therefore, NSC 663284 is considered a valuable tool in studying Cdc25 function and a potential lead compound for developing novel anticancer therapies. [, , , ]
NSC 663284 is a compound recognized primarily for its role as an inhibitor of dual-specificity phosphatases, particularly the CDC25 family of proteins. This compound is a para-quinonoid derivative of vitamin K and has garnered attention in cancer research due to its ability to inhibit cell division by interfering with key regulatory pathways. The compound's identification and classification stem from its structural properties and biological activities, which position it as a significant target in therapeutic development against various cancers.
NSC 663284 was initially developed through the National Cancer Institute's drug discovery program. It has been referenced in numerous studies focusing on the inhibition of CDC25 phosphatases, which are crucial for cell cycle regulation. The compound is cataloged under CAS number 383907-43-5 and has been studied extensively for its pharmacological properties .
NSC 663284 is classified as an antineoplastic agent, specifically functioning as a protein phosphatase inhibitor. Its primary targets are the CDC25A, CDC25B, and CDC25C enzymes, which play vital roles in cell cycle progression by dephosphorylating cyclin-dependent kinases . The compound exhibits irreversible inhibition characteristics, making it a potent candidate for further development in cancer therapeutics .
The synthesis of NSC 663284 involves several chemical reactions that emphasize the formation of the quinonoid structure. Key synthetic routes include:
The synthesis process often employs techniques such as thin-layer chromatography for monitoring reaction progress and column chromatography for purification of the final product. NMR spectroscopy is utilized to confirm the structure and purity of NSC 663284 .
NSC 663284 features a complex molecular structure characterized by a quinone moiety linked to a morpholine group. The specific arrangement of atoms includes:
The molecular formula for NSC 663284 is C₁₃H₁₃ClN₂O₂, and it has a molecular weight of approximately 270.71 g/mol. The structural elucidation has been confirmed through various spectroscopic techniques including NMR and mass spectrometry .
NSC 663284 undergoes several chemical reactions primarily related to its interaction with target enzymes:
Kinetic studies reveal that NSC 663284 exhibits an IC50 value around 210 nM against CDC25A, indicating its potency as an inhibitor . The mechanism involves formation of a covalent bond with the catalytic cysteine residue within the enzyme's active site.
The mechanism by which NSC 663284 exerts its effects involves:
Research indicates that NSC 663284's inhibition leads to cell cycle arrest at both G1 and G2/M phases, demonstrating its potential utility in cancer therapy by disrupting normal cell division processes .
NSC 663284 is typically presented as a solid powder with specific melting points that can vary based on purity and formulation.
Relevant analytical data includes:
NSC 663284 has significant implications in scientific research, particularly in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3